4-(3-ethoxyphenyl)butan-2-amine
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Overview
Description
4-(3-ethoxyphenyl)butan-2-amine is an organic compound with the molecular formula C12H19NO It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butane chain, which is further substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 3-ethoxyphenylbutan-2-one with ammonia or a primary amine under appropriate conditions can yield the desired amine product .
Another method involves the reductive amination of 3-ethoxyphenylbutan-2-one. This process typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxyphenyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethoxyphenyl derivatives.
Scientific Research Applications
4-(3-ethoxyphenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)butan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The ethoxyphenyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)butan-2-amine
- 4-(3-ethoxyphenyl)butan-2-ol
- 4-(3-ethoxyphenyl)butan-2-one
Uniqueness
4-(3-ethoxyphenyl)butan-2-amine is unique due to the presence of both an ethoxy group and an amine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1329950-30-2 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.3 |
Purity |
95 |
Origin of Product |
United States |
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